N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound is highlighted for its potential in photodynamic therapy, particularly due to its properties as a photosensitizer. The compound exhibits excellent fluorescence properties, a high singlet oxygen quantum yield, and an appropriate photodegradation quantum yield. These properties make it significantly promising for Type II photodynamic therapy mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic and Structural Studies
The compound has been used in the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. The structural elucidation of these compounds involved various techniques, including X-ray diffraction and DFT studies. The study highlights the compound's role in the development of novel structures with potential applications in material sciences and pharmaceuticals (Almansour et al., 2016).
Enzyme Inhibition Studies
The compound has been identified as part of a novel class of [1,4]oxazepine-based primary sulfonamides, exhibiting strong inhibition of human carbonic anhydrases. This feature is crucial for therapeutic applications, particularly in enzyme-targeted drug development (Sapegin et al., 2018).
Novel Synthesis Approaches
In research focusing on the synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, the compound is part of novel one-pot multicomponent syntheses, showcasing its utility in the efficient and innovative synthesis of complex molecular structures (Shaabani et al., 2010).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-6-11-24-18-13-16(7-9-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDXOIVXYGYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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